N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
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Description
“N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Synthesis Analysis
An efficient synthesis of a similar compound starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine is described . The structures of the final and intermediate products have been determined by spectral analysis .Scientific Research Applications
Heterocyclic Synthesis
Research in heterocyclic chemistry has explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This research demonstrates the compound's role in facilitating diverse chemical reactions for the creation of heterocyclic compounds, which are pivotal in drug development and materials science (Mohareb et al., 2004).
Antimicrobial Activity
The compound's derivatives have been investigated for their antimicrobial properties. A study demonstrated the preparation of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their potential antibacterial and antifungal activities, highlighting the compound's relevance in developing new antimicrobial agents (Sowmya et al., 2018).
Polymer Photovoltaics
In the realm of materials science, the synthesis of poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine) illustrates the application of such compounds in polymer photovoltaics. This study underlines the potential for improving solar cell efficiency through the manipulation of electron-releasing and electron-withdrawing moieties to optimize the band-gap of photovoltaic materials (Li et al., 2010).
Novel Chemical Synthesis Techniques
Research has also focused on developing new synthetic methodologies, such as a green approach for synthesizing thiophenyl pyrazoles and isoxazoles. This includes 1,3-dipolar cycloaddition methodology, showcasing the compound's role in enabling environmentally friendly chemical synthesis processes with potential applications in various domains, including medicinal chemistry (D. Sowmya et al., 2018).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-10-3-5-11(6-4-10)20-15(12-8-22-9-13(12)19-20)18-16(21)14-2-1-7-23-14/h1-7H,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJDFOJHDDGLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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